molecular formula C18H22N2O2 B3923458 6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine

6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine

Cat. No. B3923458
M. Wt: 298.4 g/mol
InChI Key: QQACUACWDKSMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine is a chemical compound that belongs to the class of tetrahydroquinolines. It has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been found to bind to certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It also has potential use in the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects.

Future Directions

There are several future directions for the study of 6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine. One direction is to study its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential use as an anti-cancer agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
This compound is a chemical compound that has been studied for its potential applications in the field of medicine. It exhibits anti-inflammatory, analgesic, and anti-tumor properties and has potential use in the treatment of neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans.

Scientific Research Applications

6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-10-18(20-13-4-6-14(21-2)7-5-13)16-11-15(22-3)8-9-17(16)19-12/h4-9,11-12,18-20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQACUACWDKSMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1)C=CC(=C2)OC)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 2
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 3
Reactant of Route 3
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 4
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 5
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine
Reactant of Route 6
6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinamine

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